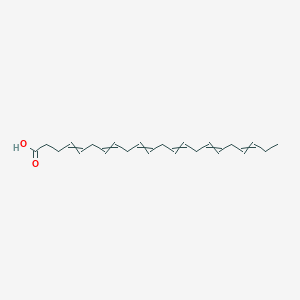
cis-4,7,10,13,16,19-Docosahexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the elongation and desaturation of shorter-chain polyunsaturated fatty acids. The process typically starts with eicosapentaenoic acid, which undergoes a series of elongation and desaturation reactions to form docosahexaenoic acid .
Industrial Production Methods: Industrial production of docosahexaenoic acid often involves the use of microalgae, which are rich sources of this fatty acid. The microalgae are cultivated in controlled environments, and the docosahexaenoic acid is extracted using solvents or supercritical fluid extraction methods .
Analyse Chemischer Reaktionen
Types of Reactions: Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions can lead to the formation of hydroperoxides and other oxidative products. Reduction reactions can convert docosahexaenoic acid into saturated fatty acids .
Common Reagents and Conditions: Common reagents used in the reactions of docosahexaenoic acid include hydrogen peroxide for oxidation and sodium borohydride for reduction. Esterification reactions often involve alcohols and acid catalysts .
Major Products Formed: The major products formed from the reactions of docosahexaenoic acid include hydroperoxides, saturated fatty acids, and esters. These products have various applications in the food, pharmaceutical, and cosmetic industries .
Wissenschaftliche Forschungsanwendungen
Docosahexaenoic acid has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in cell membrane structure and function. In medicine, docosahexaenoic acid is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. In the industry, it is used in the production of dietary supplements, functional foods, and cosmetics .
Wirkmechanismus
Docosahexaenoic acid exerts its effects through various molecular targets and pathways. It is incorporated into cell membranes, where it influences membrane fluidity and receptor function. Docosahexaenoic acid also modulates the activity of enzymes involved in signal transduction pathways, such as protein kinases and phospholipases. Additionally, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and eicosanoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to docosahexaenoic acid include eicosapentaenoic acid, arachidonic acid, and alpha-linolenic acid. These compounds are also polyunsaturated fatty acids with varying chain lengths and degrees of unsaturation .
Uniqueness: Docosahexaenoic acid is unique due to its high degree of unsaturation and its critical role in brain and retinal function. Unlike other polyunsaturated fatty acids, docosahexaenoic acid is highly concentrated in the brain and retina, making it essential for cognitive and visual health .
Eigenschaften
CAS-Nummer |
124020-09-3 |
|---|---|
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
MBMBGCFOFBJSGT-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















